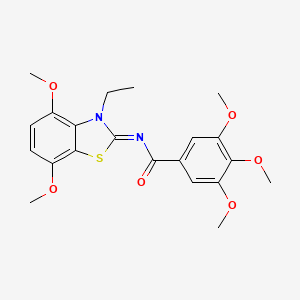![molecular formula C21H18BrN3 B2636966 6-(4-Bromophenyl)-2-phenyl-1,3,4-triazatricyclo[5.4.1.0^{4,12}]dodeca-2,5,7(12)-triene CAS No. 326015-85-4](/img/structure/B2636966.png)
6-(4-Bromophenyl)-2-phenyl-1,3,4-triazatricyclo[5.4.1.0^{4,12}]dodeca-2,5,7(12)-triene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(4-Bromophenyl)-2-phenyl-1,3,4-triazatricyclo[5.4.1.0^{4,12}]dodeca-2,5,7(12)-triene is a useful research compound. Its molecular formula is C21H18BrN3 and its molecular weight is 392.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cycloaddition Reactions
- This compound and its derivatives have been explored in cycloaddition reactions. For example, 4,4-Dichlorotricyclo[5.4.1.03,5]dodeca-7,9,11-triene undergoes cycloaddition with triazoline diones, highlighting the reactivity of such compounds in creating complex molecular structures (Halton & Russell, 1992).
Luminescent Covalent-Organic Polymers
- Derivatives, such as tris(4-bromophenyl)amine, have been used in the synthesis of luminescent covalent-organic polymers (COPs), which show potential in detecting nitroaromatic explosives and small organic molecules (Xiang & Cao, 2012).
Molecular Structure Analysis
- The molecular structure of cyclo-adducts formed from related compounds has been studied, providing insights into their geometrical features and potential applications in material science (Newton et al., 1967).
Synthesis of Heterocyclic Compounds
- The compound's derivatives have been utilized in synthesizing heterocyclic compounds like triaryltriazoles, showcasing their utility in creating diverse molecular architectures (Jiang et al., 2014).
Generation of Reactive Intermediates
- Studies have shown the generation of reactive intermediates from related compounds, which is crucial in understanding reaction mechanisms and designing new synthetic routes (Ozen & Balcı, 2002).
Crystallography and Structural Analysis
- Crystallographic studies of derivatives have provided valuable information about their structural properties, aiding in the design of materials with specific characteristics (Kashyap et al., 1993).
Synthesis of Trishomocubane Derivatives
- The compound's framework has been used in synthesizing trishomocubane derivatives, expanding the scope of its applications in organic chemistry (Aleksandrov et al., 1993).
properties
IUPAC Name |
6-(4-bromophenyl)-2-phenyl-1,3,4-triazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrN3/c22-17-11-9-15(10-12-17)19-14-25-21-18(19)8-4-5-13-24(21)20(23-25)16-6-2-1-3-7-16/h1-3,6-7,9-12,14H,4-5,8,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWBNRGIBWVHVRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C3=C(C1)C(=CN3N=C2C4=CC=CC=C4)C5=CC=C(C=C5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

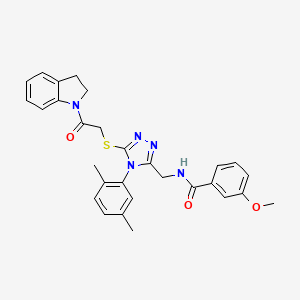
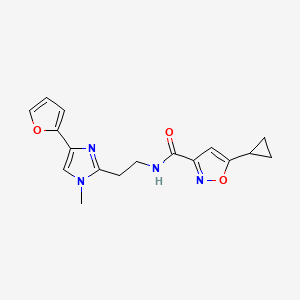
![4-chloro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2636885.png)

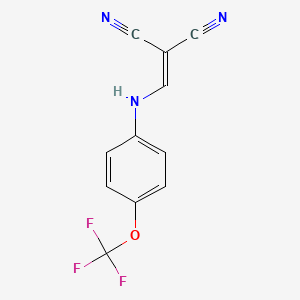
![N-[(2-Phenyl-1,4-dioxan-2-yl)methyl]but-2-ynamide](/img/structure/B2636889.png)
![N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)propanamide](/img/structure/B2636891.png)
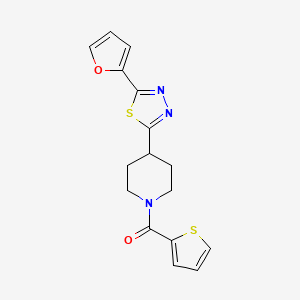


![3-(Ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 2-chlorobenzoate](/img/structure/B2636901.png)

![7-benzyl-8-[(E)-2-[(4-methoxyphenyl)methylidene]hydrazin-1-yl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2636904.png)
